molecular formula C13H19NO3 B14369390 Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate CAS No. 90055-01-9

Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate

Cat. No.: B14369390
CAS No.: 90055-01-9
M. Wt: 237.29 g/mol
InChI Key: ANAGBDRTOUMLCA-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(pyridin-3-yl)propoxy]propanoate is a chemical compound with the molecular formula C13H17NO3 It is an ester derivative that contains a pyridine ring, which is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(pyridin-3-yl)propoxy]propanoate typically involves the reaction of 3-(pyridin-3-yl)propanol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(pyridin-3-yl)propoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 3-[3-(pyridin-3-yl)propoxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-(pyridin-3-yl)propoxy]propanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(pyridin-2-ylthio)propanoate
  • Ethyl 3-amino-3-(pyridin-2-yl)acrylate
  • Ethyl 3-(pyridin-2-ylamino)propanoate
  • Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

Uniqueness

Ethyl 3-[3-(pyridin-3-yl)propoxy]propanoate is unique due to its specific ester linkage and the position of the pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

90055-01-9

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 3-(3-pyridin-3-ylpropoxy)propanoate

InChI

InChI=1S/C13H19NO3/c1-2-17-13(15)7-10-16-9-4-6-12-5-3-8-14-11-12/h3,5,8,11H,2,4,6-7,9-10H2,1H3

InChI Key

ANAGBDRTOUMLCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOCCCC1=CN=CC=C1

Origin of Product

United States

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